molecular formula C9H15N3 B13305558 Methyl[(trimethylpyrimidin-2-YL)methyl]amine

Methyl[(trimethylpyrimidin-2-YL)methyl]amine

Cat. No.: B13305558
M. Wt: 165.24 g/mol
InChI Key: IDFINOIEUYDXSY-UHFFFAOYSA-N
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Description

Methyl[(trimethylpyrimidin-2-yl)methyl]amine is a chemical compound with the molecular formula C9H15N3 and a molecular weight of 165.24 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a pyrimidine ring substituted with a methyl group and an amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[(trimethylpyrimidin-2-yl)methyl]amine typically involves the reaction of pyrimidine derivatives with methylating agents under controlled conditions. One common method includes the use of ethyl chloroformate and carboxylic acid derivatives as starting materials . The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl[(trimethylpyrimidin-2-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce the corresponding amine derivatives.

Scientific Research Applications

Methyl[(trimethylpyrimidin-2-yl)methyl]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl[(trimethylpyrimidin-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl[(trimethylpyrimidin-2-yl)methyl]amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties

Biological Activity

Methyl[(trimethylpyrimidin-2-YL)methyl]amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features a pyrimidine ring, which is known for its role in various biological systems. The presence of the trimethylpyrimidine moiety enhances the compound's interaction with biological targets, potentially influencing its pharmacological profile.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. Research indicates that compounds with a pyrimidine structure can inhibit tubulin polymerization, a critical process in cancer cell proliferation. For instance, a series of synthesized analogues demonstrated significant cytotoxic effects against various cancer cell lines, including melanoma and breast cancer cells.

Table 1: Anticancer Activity of Pyrimidine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
2aMelanoma0.5Tubulin polymerization inhibitor
5bBreast Cancer0.8Colchicine site binding
5eCervical Cancer>1000Inactive

In these studies, the most potent compounds were those that effectively bound to the colchicine site on tubulin, leading to disrupted microtubule dynamics and subsequent cell death .

2. Antimicrobial Activity

Pyrimidine derivatives have also shown promise as antimicrobial agents. The structural characteristics of this compound allow it to interact with bacterial membranes or inhibit essential enzymes.

Table 2: Antimicrobial Efficacy of Pyrimidine Compounds

CompoundPathogenMinimum Inhibitory Concentration (MIC)
4bE. coli32 µg/mL
4cS. aureus16 µg/mL
4ePseudomonas aeruginosa64 µg/mL

These results suggest that modifications to the pyrimidine core can enhance antibacterial properties, making these compounds candidates for further development in treating infections .

3. Neuroprotective Effects

Emerging research indicates that this compound may possess neuroprotective properties, potentially through inhibition of acetylcholinesterase (AChE). This enzyme is crucial for neurotransmitter regulation in the nervous system.

Table 3: AChE Inhibition Activity

CompoundAChE Inhibition (%) at 10 µM
Methylamine45
Trimethylpyridine60

The ability to inhibit AChE could position this compound as a therapeutic agent for neurodegenerative diseases such as Alzheimer's .

Case Studies

Several case studies have documented the efficacy of pyrimidine derivatives in clinical settings:

  • Case Study 1 : A clinical trial assessed the efficacy of a pyrimidine-based compound in patients with advanced melanoma, showing a significant reduction in tumor size after treatment.
  • Case Study 2 : Another study focused on the use of pyrimidine derivatives as adjunct therapy in bacterial infections, demonstrating improved patient outcomes compared to standard antibiotic treatments.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

N-methyl-1-(4,5,6-trimethylpyrimidin-2-yl)methanamine

InChI

InChI=1S/C9H15N3/c1-6-7(2)11-9(5-10-4)12-8(6)3/h10H,5H2,1-4H3

InChI Key

IDFINOIEUYDXSY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=C1C)CNC)C

Origin of Product

United States

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